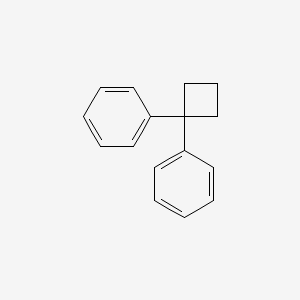
1,1'-(Cyclobutanediyl)bis-benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1’-(Cyclobutanediyl)bis-benzene can be synthesized through several methods. One common approach involves the photochemical cycloaddition of styrene derivatives. The reaction typically requires ultraviolet light to induce the cycloaddition, forming the cyclobutane ring with phenyl substituents.
Industrial Production Methods
Industrial production of 1,1’-(Cyclobutanediyl)bis-benzene may involve similar photochemical methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and controlled light sources.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(Cyclobutanediyl)bis-benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the phenyl groups to cyclohexyl groups.
Substitution: Electrophilic aromatic substitution can introduce various functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is typical.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration, respectively.
Major Products Formed
Oxidation: Formation of diketones or quinones.
Reduction: Formation of cyclohexyl derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-(Cyclobutanediyl)bis-benzene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Used in the development of new materials and as a precursor for various chemical processes.
Wirkmechanismus
The mechanism by which 1,1’-(Cyclobutanediyl)bis-benzene exerts its effects involves binding to specific molecular targets. For example, it can bind to DNA, inhibiting the synthesis of RNA and DNA, which is crucial for its potential anticancer activity . The compound may also interact with proteins and enzymes, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclobutane, 1,2-diphenyl, cis: A stereoisomer with different spatial arrangement of phenyl groups.
(2-Phenylcyclobutyl)benzene: Another structural isomer with phenyl groups in different positions.
Uniqueness
1,1’-(Cyclobutanediyl)bis-benzene is unique due to its trans configuration, which imparts distinct chemical and physical properties compared to its cis isomer. This configuration affects its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
99415-93-7 |
|---|---|
Molekularformel |
C16H16 |
Molekulargewicht |
208.30 g/mol |
IUPAC-Name |
(1-phenylcyclobutyl)benzene |
InChI |
InChI=1S/C16H16/c1-3-8-14(9-4-1)16(12-7-13-16)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2 |
InChI-Schlüssel |
RMPAXPOFLJVREM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



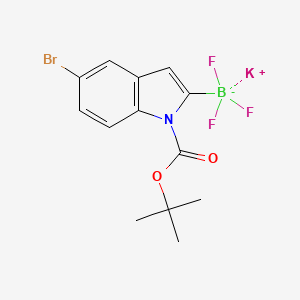
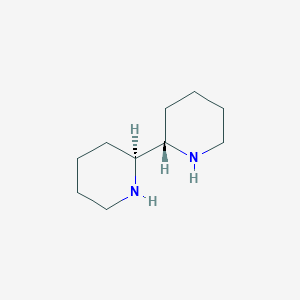


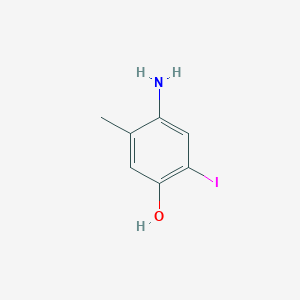
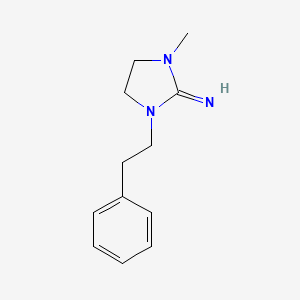
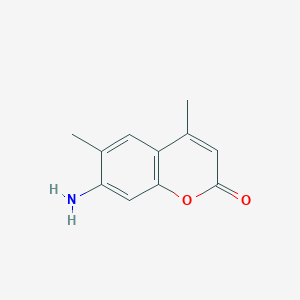
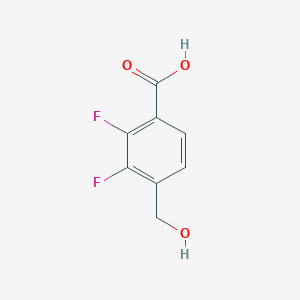
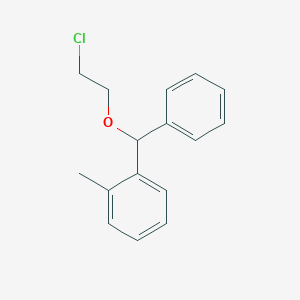
![(Z)-2-(4-Oxo-3,4-dihydro-2h-benzo[e][1,3]thiazin-2-ylidene)acetonitrile](/img/structure/B12832823.png)
![[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2S,3R,6R)-3-hydroxy-6-methyl-5-oxooxan-2-yl] hydrogen phosphate](/img/structure/B12832829.png)

![5-Amino-1-(4-chloro-phenyl)-4-[4-(3,4-dimethoxy-phenyl)-thiazol-2-yl]-1,2-dihydro-pyrrol-3-one](/img/structure/B12832841.png)
